

Spectroscopic and Structural Elucidation of Nebularine: A Technical Guide

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Compound of Interest		
Compound Name:	Nebularine	
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Abstract

Nebularine (9-β-D-ribofuranosylpurine) is a naturally occurring purine nucleoside analog with significant biological activities, including antitumor, antiviral, and antifungal properties. A thorough understanding of its chemical structure and spectroscopic properties is paramount for its application in drug design and development. This technical guide provides an in-depth overview of the spectroscopic characteristics of **nebularine**, including Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are provided, along with a discussion of the key structural features revealed by each technique. Furthermore, this guide illustrates the key signaling pathways affected by **nebularine**, offering a comprehensive resource for researchers in medicinal chemistry and pharmacology.

Chemical Structure

Nebularine is a purine ribonucleoside consisting of a purine base attached to a β -D-ribofuranose moiety via a β -N⁹-glycosidic bond.

- Systematic Name: (2R,3R,4S,5R)-2-(Hydroxymethyl)-5-(purin-9-yl)oxane-3,4-diol
- Molecular Formula: C₁₀H₁₂N₄O₄[1]



Molecular Weight: 252.23 g/mol [1]

CAS Number: 550-33-4[1]

Table 1: Chemical Identifiers for Nebularine

Identifier	Value
IUPAC Name	(2R,3R,4S,5R)-2-(Hydroxymethyl)-5-(purin-9-yl)oxane-3,4-diol
SMILES	C1=NC=C2C(=C1)N(C=N2)C3C(C(C(O3)CO)O) O
InChI	InChI=1S/C10H12N4O4/c15-2-6- 7(16)8(17)10(18-6)14-4-13-5-1-11-3-12- 9(5)14/h1,3-4,6-8,10,15- 17H,2H2/t6-,7-,8-,10-/m1/s1

Spectroscopic Properties Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of **nebularine** reveals characteristic absorption maxima due to the electronic transitions within the purine ring.

Table 2: UV-Vis Absorption Data for Nebularine

Solvent	λmax (nm)	Molar Absorptivity (ε, M ⁻¹ cm ⁻¹)
Alkaline Solution (pH 13)	~263	Data not available

Note: The λ max can be influenced by the solvent and pH.

Experimental Protocol: UV-Visible Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of **nebularine**.



Materials:

- Nebularine sample
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer
- · Volumetric flasks and pipettes
- Appropriate solvent (e.g., 0.1 M NaOH for alkaline conditions)[2]

Procedure:

- Preparation of Standard Solution: Accurately weigh a small amount of **nebularine** and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
- Serial Dilutions: Perform serial dilutions of the stock solution to obtain a series of standard solutions with decreasing concentrations.
- Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20 minutes to ensure a stable output.[3]
- Blank Measurement: Fill a quartz cuvette with the solvent to be used for the sample. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra to correct for solvent absorbance.[3]
- Sample Measurement: Rinse a clean quartz cuvette with a small amount of the nebularine solution and then fill it with the solution. Place the cuvette in the sample holder of the spectrophotometer.
- Data Acquisition: Scan the sample across the desired wavelength range (e.g., 200-400 nm).
- Data Analysis: Identify the wavelength of maximum absorbance (λmax). If molar absorptivity
 is to be calculated, ensure the absorbance reading is within the linear range of the
 instrument (typically 0.1 1.0) and use the Beer-Lambert law (A = εcl).



Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **nebularine** provides information about the functional groups present in the molecule. The spectrum will show characteristic absorption bands for O-H, N-H, C-H, C=N, and C-O bonds.

Table 3: Predicted FT-IR Spectral Data for Nebularine

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400-3200	O-H stretching	Hydroxyl groups (ribose)
3300-3100	N-H stretching	Purine ring
3100-3000	C-H stretching	Aromatic C-H (purine)
3000-2850	C-H stretching	Aliphatic C-H (ribose)
1650-1550	C=N, C=C stretching	Purine ring
1250-1000	C-O stretching	C-O bonds (ribose and ether)

Experimental Protocol: FT-IR Spectroscopy

Objective: To obtain the FT-IR spectrum of solid **nebularine**.

Materials:

- Nebularine sample (solid)
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- · Pellet press
- FT-IR spectrometer

Procedure:

Sample Preparation (KBr Pellet Method):



- Thoroughly dry the KBr powder to remove any moisture.
- Weigh approximately 1-2 mg of the nebularine sample and 100-200 mg of KBr.
- Grind the **nebularine** and KBr together in the agate mortar until a fine, homogeneous powder is obtained.[4]
- Transfer the powder to the pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Spectrometer Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
- Sample Spectrum: Acquire the FT-IR spectrum of the **nebularine** sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The acquired spectrum is Fourier-transformed to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of **nebularine** in solution.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 4: Predicted ¹H NMR Chemical Shifts for **Nebularine** (in DMSO-d₆)



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2 (Purine)	~8.9	S	-
H-6 (Purine)	~8.7	s	-
H-8 (Purine)	~8.5	S	-
H-1' (Ribose)	~6.0	d	~5-6
H-2' (Ribose)	~4.6	t	~5-6
H-3' (Ribose)	~4.2	t	~5-6
H-4' (Ribose)	~4.0	m	-
H-5'a, 5'b (Ribose)	~3.7, ~3.6	m	-
2'-OH, 3'-OH, 5'-OH	~5.0-5.5	br s	-

Note: Chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm. Actual values may vary depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To acquire a high-resolution ¹H NMR spectrum of **nebularine**.

Materials:

- Nebularine sample
- Deuterated solvent (e.g., DMSO-d₆)
- NMR tube (5 mm)
- NMR spectrometer

Procedure:

• Sample Preparation: Dissolve 5-10 mg of **nebularine** in approximately 0.6-0.7 mL of the deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.



Instrument Setup:

- Insert the NMR tube into the spinner turbine and place it in the NMR probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve a homogeneous field, which is essential for high resolution.

Data Acquisition:

- Set the appropriate acquisition parameters, including the pulse angle (e.g., 90°),
 acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds).[5]
- Acquire the free induction decay (FID) signal. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.[5]

Data Processing:

- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).
- Integrate the peaks to determine the relative number of protons.
- Analyze the multiplicities and coupling constants to determine the connectivity of protons.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 5: ¹³C NMR Chemical Shifts for **Nebularine** (in DMSO-d₆)[6]



Carbon	Chemical Shift (δ, ppm)
C-2 (Purine)	152.4
C-4 (Purine)	148.9
C-5 (Purine)	124.6
C-6 (Purine)	145.7
C-8 (Purine)	142.1
C-1' (Ribose)	88.0
C-2' (Ribose)	73.5
C-3' (Ribose)	70.6
C-4' (Ribose)	85.9
C-5' (Ribose)	61.6

Note: Chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

Objective: To acquire a proton-decoupled ¹³C NMR spectrum of **nebularine**.

Materials:

- Nebularine sample
- Deuterated solvent (e.g., DMSO-d₆)
- NMR tube (5 mm)
- NMR spectrometer with ¹³C capabilities

Procedure:

• Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy. A higher concentration (20-50 mg) is often required for ¹³C NMR due to the lower natural abundance



of the ¹³C isotope.

- Instrument Setup:
 - Tune the ¹³C channel of the NMR probe.
 - Set up the proton decoupler to irradiate the entire proton frequency range.
- Data Acquisition:
 - Use a standard pulse program for proton-decoupled ¹³C NMR (e.g., zgpg30 on Bruker instruments).
 - Set the acquisition parameters, including a 30° pulse angle, an acquisition time of about 1-2 seconds, and a relaxation delay of 2 seconds.
 - Acquire a larger number of scans (from hundreds to thousands) compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the FID.
 - Phase the spectrum.
 - Calibrate the chemical shift scale using the solvent peak as a reference (e.g., DMSO-d₅ at 39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **nebularine**, which aids in its identification and structural confirmation.

Table 6: Predicted Mass Spectrometry Data for Nebularine



lon	m/z (amu)	Interpretation
[M+H]+	253.09	Protonated molecular ion
[M+Na]+	275.07	Sodium adduct
[M-H] ⁻	251.08	Deprotonated molecular ion
Fragment	133	[Ribose - H ₂ O] ⁺
Fragment	121	[Purine+H]+

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., ESI, CI, EI).

Experimental Protocol: Mass Spectrometry

Objective: To obtain the mass spectrum of **nebularine**.

Materials:

- Nebularine sample
- High-resolution mass spectrometer (e.g., ESI-TOF, Q-TOF)
- Appropriate solvent for sample introduction (e.g., methanol, acetonitrile/water mixture)

Procedure:

- Sample Preparation: Prepare a dilute solution of **nebularine** (typically 1-10 μg/mL) in a suitable solvent. The solvent should be compatible with the ionization source.
- Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure accurate mass measurements.
- Sample Infusion: Introduce the sample solution into the ionization source of the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography system.



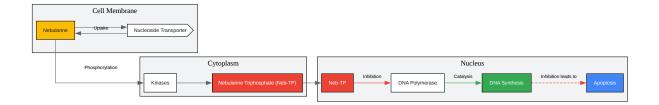
- Ionization: Ionize the sample using an appropriate technique. Electrospray ionization (ESI) is commonly used for polar molecules like nucleosides and can be operated in positive or negative ion mode.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection and Data Acquisition: The detector records the abundance of ions at each m/z value, generating the mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation to observe the fragmentation pattern.[8][9]

Biological Signaling Pathways

Nebularine exerts its biological effects primarily through the inhibition of key cellular processes, including nucleic acid synthesis and adenosine metabolism.

Inhibition of DNA Synthesis

Nebularine, after being anabolized to its triphosphate form (Neb-TP), acts as a competitive inhibitor of adenosine triphosphate (ATP) in DNA and RNA synthesis.[10] This incorporation leads to the termination of chain elongation and ultimately apoptosis.



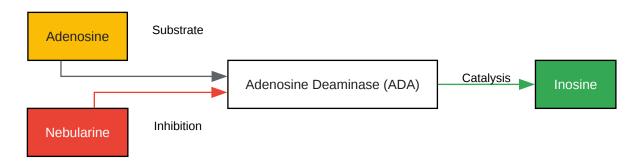
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Inhibition of DNA Synthesis by Nebularine

Inhibition of Adenosine Deaminase

Nebularine can act as an inhibitor of adenosine deaminase (ADA), an enzyme that catalyzes the deamination of adenosine to inosine.[11][12] By inhibiting ADA, **nebularine** can lead to an accumulation of adenosine, which has various physiological effects.



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Inhibition of Adenosine Deaminase by Nebularine

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and spectroscopic properties of **nebularine**. The tabulated data and detailed experimental protocols offer a valuable resource for the identification, characterization, and quantification of this important nucleoside analog. The visualization of its key signaling pathways provides a foundation for understanding its mechanism of action and for the future development of **nebularine**-based therapeutics. Further research into the quantitative aspects of its spectroscopic properties and a more detailed elucidation of its interactions with biological targets will continue to advance its potential in medicine.

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